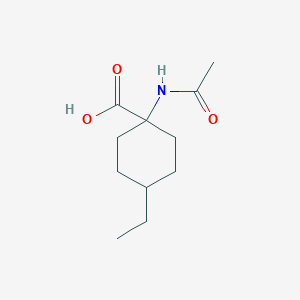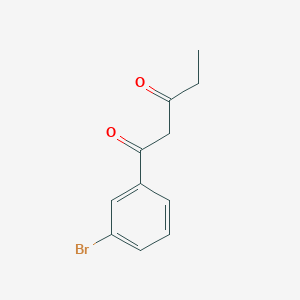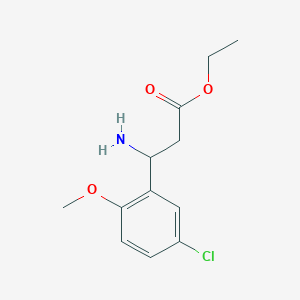![molecular formula C6H12O3 B13509034 rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol](/img/structure/B13509034.png)
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol is a chemical compound with a unique structure that includes a dioxane ring and a methanol group
Preparation Methods
The synthesis of rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common synthetic route involves the reaction of a suitable precursor with a methylating agent under controlled conditions to form the dioxane ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or ethers.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol can be compared with similar compounds such as:
rac-[(2R,5S)-5-phenyloxolan-2-yl]methanol: This compound has a similar structure but with a phenyl group instead of a methyl group.
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol:
rac-2-[(2R,5S)-5-Methyl-1,4-dioxan-2-yl]ethan-1-amine: This compound has an ethanamine group, which affects its reactivity and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and stereochemistry, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2S,5R)-5-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-9-6(2-7)4-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
PWEKJQSIAQORIF-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CO1)CO |
Canonical SMILES |
CC1COC(CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


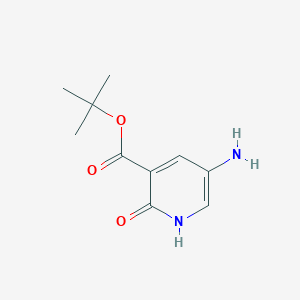



![2-Chloro-4-[(methylamino)methyl]phenol](/img/structure/B13508969.png)
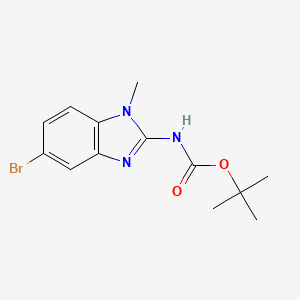
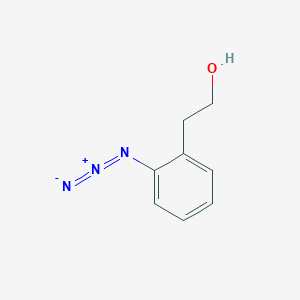
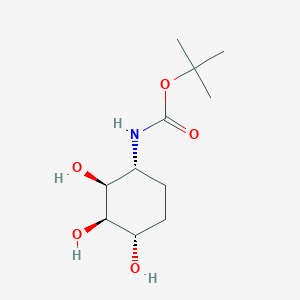

![rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
